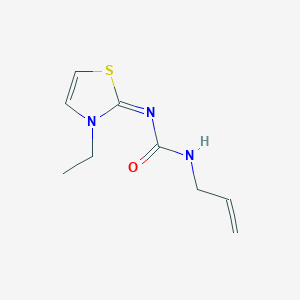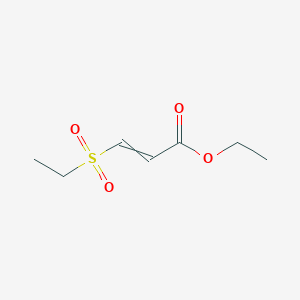
Ethyl 3-ethylsulfonylprop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-ethylsulfonylprop-2-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This compound features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl group. The general formula for esters is RCOOR’, where R and R’ can be alkyl or aryl groups .
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 3-ethylsulfonylprop-2-enoate can be synthesized through various methods. One common method involves the addition reaction of absolute ethanol and ethyl acrylate in the presence of a catalyst in a tubular reactor. The molar ratio of absolute ethanol to ethyl acrylate ranges from 3:1 to 100:1, and the catalyst weight accounts for 0.1% to 20% of the weight of the ethyl acrylate. Anion exchange resin is often used as the catalyst .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves the use of continuous production methods. The reaction conditions are optimized to ensure high yield and purity, with minimal side reactions. The catalyst can be recycled and regenerated without damage, simplifying the separation process and making continuous production feasible .
化学反应分析
Types of Reactions
Ethyl 3-ethylsulfonylprop-2-enoate undergoes various chemical reactions, including:
Hydrolysis: This reaction involves the breakdown of the ester into a carboxylic acid and an alcohol in the presence of water.
Reduction: Esters can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Aqueous acid or base is used as the reagent.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used under anhydrous conditions.
Transesterification: Alcohols and acid or base catalysts are used.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohol.
Transesterification: Different esters.
科学研究应用
Ethyl 3-ethylsulfonylprop-2-enoate has various applications in scientific research:
作用机制
The mechanism of action of ethyl 3-ethylsulfonylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic acyl substitution reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products . The ester linkage is also involved in the formation of hydrogen bonds with other molecules, influencing its reactivity and interactions .
相似化合物的比较
Ethyl 3-ethylsulfonylprop-2-enoate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical properties and reactivity .
Similar Compounds
Ethyl acetate: Commonly used as a solvent in various applications.
Methyl butyrate: Known for its fruity odor and used in flavorings and fragrances.
Ethyl propionate: Used in the production of perfumes and as a flavoring agent.
This compound stands out due to its unique structure and versatile applications in different fields.
属性
分子式 |
C7H12O4S |
|---|---|
分子量 |
192.24 g/mol |
IUPAC 名称 |
ethyl 3-ethylsulfonylprop-2-enoate |
InChI |
InChI=1S/C7H12O4S/c1-3-11-7(8)5-6-12(9,10)4-2/h5-6H,3-4H2,1-2H3 |
InChI 键 |
SRVCCYWDCDXZFY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C=CS(=O)(=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


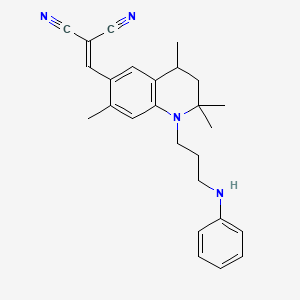
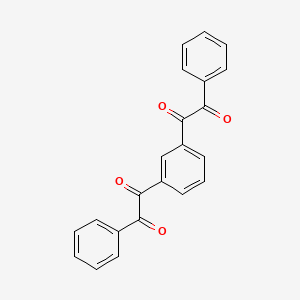
![1-(1-Azabicyclo[2.2.1]heptan-4-yl)-2-chloroethanone](/img/structure/B13792049.png)
![3(2H)-Furanone, 5-acetyl-2-[(2-furanylmethyl)thio]dihydro-2,5-dimethyl-](/img/structure/B13792056.png)

![Ethanone, 1-[2-(4-ethoxyphenyl)-4-methyl-5-thiazolyl]-](/img/structure/B13792061.png)
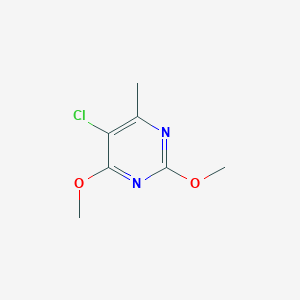
![3-chloro-N-cyclopentyl-N-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B13792074.png)

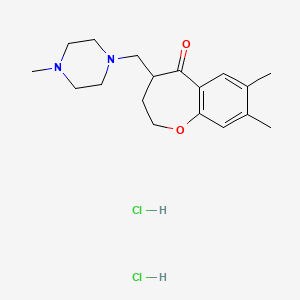
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]propanoic acid](/img/structure/B13792089.png)
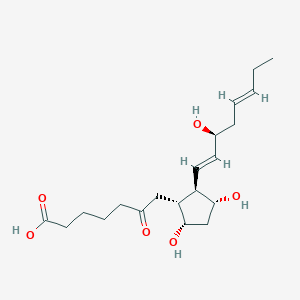
![(4-Chlorophenyl)-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B13792109.png)
